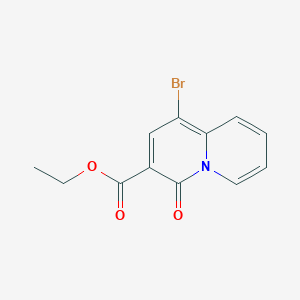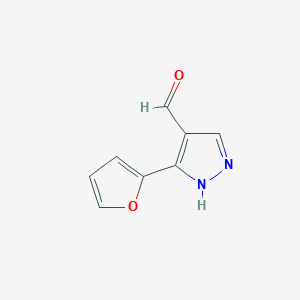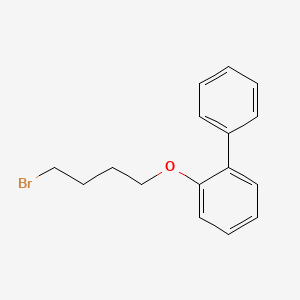
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a chemical compound that belongs to the quinolizine family. It is a heterocyclic compound containing a quinolizine ring system with a carboxylate group and a bromine atom attached to it. This compound is used in various scientific research fields due to its unique properties.
Mechanism of Action
Target of Action
The primary target of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is HIV integrase . This enzyme plays a crucial role in the replication cycle of the HIV virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound interacts with HIV integrase by sequestering the divalent cofactors (Mg2+) in the integrase active site . This action blocks the access of host DNA to the integrase, thereby inhibiting the integration of the viral genome into the host DNA .
Biochemical Pathways
The compound’s action on HIV integrase disrupts the normal life cycle of the HIV virus. By inhibiting the integration step, the compound prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s predicted density is 1.62±0.1 g/cm3 . Its predicted boiling point is 422.1±45.0 °C , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of HIV integrase by this compound results in the disruption of the HIV life cycle. This prevents the replication of the virus and its spread to new cells, potentially reducing the viral load in the body .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the solution, such as K+, Na+, or Mg2+, may affect the compound’s UV-Vis absorption spectra
Biochemical Analysis
Biochemical Properties
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential inhibitory effects on HIV integrase, an enzyme crucial for the replication of the HIV virus . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the integration of viral DNA into the host genome.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV integrase can lead to changes in gene expression by preventing the integration of viral DNA, thereby altering the cellular response to viral infection
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of HIV integrase, inhibiting its activity and preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a potential candidate for antiviral drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting HIV integrase and preventing viral replication
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . Understanding its subcellular localization is essential for determining its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate typically involves the bromination of quinolizine derivatives. One common method includes the radical benzylic bromination reaction . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent like carbon tetrachloride or chloroform, and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinolizine diones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions include various substituted quinolizine derivatives, alcohols, and quinolizine diones.
Scientific Research Applications
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is used in diverse scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
ethyl 1-bromo-4-oxoquinolizine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-7-9(13)10-5-3-4-6-14(10)11(8)15/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFQNFYBWEAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609194 | |
| Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337909-11-2 | |
| Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














